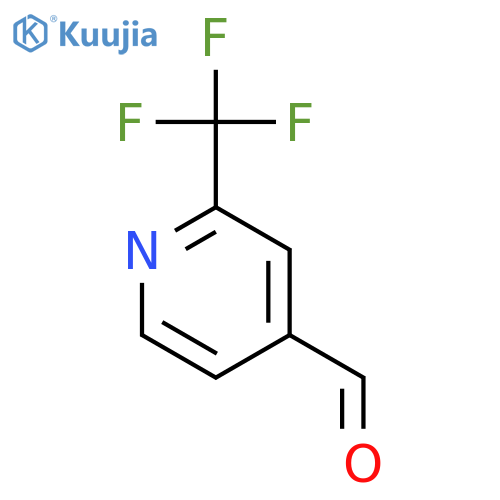

Cas no 108338-20-1 (2-(trifluoromethyl)pyridine-4-carbaldehyde)

108338-20-1 structure

商品名:2-(trifluoromethyl)pyridine-4-carbaldehyde

2-(trifluoromethyl)pyridine-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(Trifluoromethyl)isonicotinaldehyde

- 2-(Trifluoromethyl)-4-pyridinecarboxaldehyde

- 2-(Trifluoromethyl)pyridine-4-carbaldehyde

- 2-(TRIFLUOROMETHYL)-PYRIDINE-4-CARBOXALDEHYDE

- 2-Trifluoromethyl-pyridine-4-carbaldehyde

- 4-ForMyl-2-(trifluoroMethyl)pyridine

- 2-(Trifluoromwthyl)pyridine-4-carbaldehyde

- 4-Pyridinecarboxaldehyde, 2-(trifluoromethyl)-

- 2-(Trifluoromethyl)pyridine-4-carboxaldehyde, 4-Formyl-2-(trifluoromethyl)pyridine

- CS-0315292

- AC-29142

- AS-48869

- AMY3101

- DTXSID70376643

- (2-(trifluoromethyl)pyridin-4-yl)methanone

- 108338-20-1

- Z1198168752

- FT-0697291

- SY068027

- AKOS006228340

- EN300-3045587

- SCHEMBL2522080

- FD10629

- A801859

- MFCD06410678

- AB24820

- DB-057898

- 2-(trifluoromethyl)pyridine-4-carbaldehyde

-

- MDL: MFCD06410678

- インチ: InChI=1S/C7H4F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-4H

- InChIKey: CBHUHUQPLDWHIO-UHFFFAOYSA-N

- ほほえんだ: C1=CN=C(C=C1C=O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 175.02400

- どういたいしつりょう: 175.02449824g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 30Ų

じっけんとくせい

- PSA: 29.96000

- LogP: 1.91290

2-(trifluoromethyl)pyridine-4-carbaldehyde セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- セキュリティ用語:S26-36/37/39

- リスク用語:R36/37/38

2-(trifluoromethyl)pyridine-4-carbaldehyde 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(trifluoromethyl)pyridine-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385962-100mg |

2-(Trifluoromethyl)isonicotinaldehyde |

108338-20-1 | 98% | 100mg |

¥675.00 | 2024-08-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T76410-500mg |

2-(trifluoromethyl)pyridine-4-carbaldehyde |

108338-20-1 | 95% | 500mg |

¥3580.0 | 2023-09-06 | |

| TRC | T220220-25mg |

2-(Trifluoromethyl)-4-pyridinecarboxaldehyde |

108338-20-1 | 25mg |

$ 220.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D658728-10G |

2-(trifluoromethyl)pyridine-4-carbaldehyde |

108338-20-1 | 97% | 10g |

$2370 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2109-5G |

2-(trifluoromethyl)pyridine-4-carbaldehyde |

108338-20-1 | 97% | 5g |

¥ 7,920.00 | 2023-03-15 | |

| eNovation Chemicals LLC | D500972-1g |

2-(TrifluoroMethyl)isonicotinaldehyde |

108338-20-1 | 97% | 1g |

$450 | 2024-05-24 | |

| TRC | T220220-100mg |

2-(Trifluoromethyl)-4-pyridinecarboxaldehyde |

108338-20-1 | 100mg |

$ 580.00 | 2022-06-03 | ||

| Chemenu | CM128591-1g |

2-(trifluoromethyl)isonicotinaldehyde |

108338-20-1 | 95% | 1g |

$421 | 2021-08-05 | |

| eNovation Chemicals LLC | D500972-5g |

2-(TrifluoroMethyl)isonicotinaldehyde |

108338-20-1 | 97% | 5g |

$1800 | 2024-05-24 | |

| TRC | T220220-50mg |

2-(Trifluoromethyl)-4-pyridinecarboxaldehyde |

108338-20-1 | 50mg |

$ 365.00 | 2022-06-03 |

2-(trifluoromethyl)pyridine-4-carbaldehyde 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

108338-20-1 (2-(trifluoromethyl)pyridine-4-carbaldehyde) 関連製品

- 1060810-86-7(1-[2-(trifluoromethyl)-4-pyridyl]ethanone)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:108338-20-1)2-(trifluoromethyl)pyridine-4-carbaldehyde

清らかである:99%/99%

はかる:1g/5g

価格 ($):210.0/1026.0

atkchemica

(CAS:108338-20-1)2-(trifluoromethyl)pyridine-4-carbaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ